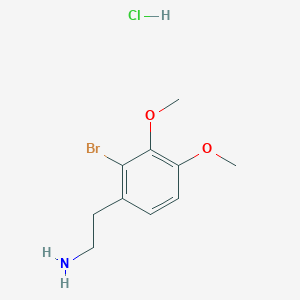

2-(2-Bromo-3,4-dimethoxyphenyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-Bromo-3,4-dimethoxyphenyl)ethanamine;hydrochloride” belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups . The molecular formula of the compound is C10H15BrClNO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, one of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .

Molecular Structure Analysis

The molecular structure of the compound can be represented as follows: C10H15BrClNO2 . The average mass of the molecule is 296.589 Da and the monoisotopic mass is 294.997467 Da .

Aplicaciones Científicas De Investigación

Metabolism and Identification

In vivo Metabolism Studies : Research on the metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats has identified various metabolites, suggesting complex metabolic pathways. These studies involve enzymatic hydrolysis and analysis by gas chromatography-mass spectrometry, highlighting the compound's deamination and subsequent transformations (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Identification and Synthesis : Efforts to confirm the identity of similar compounds and their analogs through analytical techniques and synthesis reveal insights into their chemical structure and potential psychoactive effects. Techniques such as nuclear magnetic resonance spectroscopy, liquid chromatography, and high-resolution mass spectrometry are utilized for these purposes (Power, Kavanagh, O'Brien, Barry, Twamley, Talbot, Dowling, & Brandt, 2015).

Toxicological Analysis

- Severe Intoxication Analysis : High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the detection and quantification of related compounds in cases of severe intoxication. Such studies provide critical information for understanding the toxicological profiles of these substances (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Structural and Chemical Analysis

- Pyrolysis Product Identification : Research into the pyrolysis products of new psychoactive substances (NPS) like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I has been conducted to understand the stability and potential degradation products under heat exposure. This knowledge is crucial for identifying risks associated with the inhalation of these substances (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).

Legal and Regulatory Perspectives

- Legal Classifications and Concerns : The legal classification and control of synthetic phenethylamines, including detailed discussions on compounds like 2C-B and its derivatives, have been subject to review. These discussions encompass chemistry, availability, pharmacology, and toxicology, alongside reported intoxication cases and legislative status, providing a comprehensive view of their societal impact (Papoutsis, Nikolaou, Stefanidou, Spiliopoulou, & Athanaselis, 2014).

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Bromo-3,4-dimethoxyphenyl)ethanamine;hydrochloride, also known as EN300-26979300, are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the transmission of signals in the brain and are involved in many psychological functions .

Mode of Action

EN300-26979300 interacts with its targets by acting as a partial agonist This interaction results in changes in the transmission of signals in the brain .

Biochemical Pathways

It is known that the compound’s interaction with the 5-hydroxytryptamine receptors can affect various downstream effects, potentially influencing mood, cognition, and perception .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized, and then excreted .

Result of Action

The molecular and cellular effects of EN300-26979300’s action are complex and can vary depending on many factors. Due to its interaction with the 5-hydroxytryptamine receptors, it can potentially influence mood, cognition, and perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-26979300. For example, factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized and excreted .

Propiedades

IUPAC Name |

2-(2-bromo-3,4-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2;/h3-4H,5-6,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJPAJDHLVOQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN)Br)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104113-73-7 |

Source

|

| Record name | 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2592441.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)

![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2592448.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2592454.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2592455.png)